REACTION_CXSMILES
|
C(O[C:5]1([CH3:16])[CH2:9][O:8][C:7](=[O:10])[CH:6]1[CH2:11][CH2:12][CH2:13][CH2:14][CH3:15])(=O)C.C1(C)C=CC(S(O)(=O)=O)=CC=1>C(O)(=O)C>[CH3:16][C:5]1[CH2:9][O:8][C:7](=[O:10])[C:6]=1[CH2:11][CH2:12][CH2:13][CH2:14][CH3:15]
|
Name
|
4-Acetoxy-4-methyl-3-pentyl-tetrahydrofuran-2-one
|
Quantity
|
125.33 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC1(C(C(OC1)=O)CCCCC)C
|
Name
|
|
Quantity
|
2.61 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
while stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
is distilled off over a Vigreux column
|
Type
|
ADDITION
|
Details
|
is diluted with 500 ml of ether
|
Type
|
WASH
|
Details
|
washed in a separating funnel with 2×200 ml of sat. NaCl solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Drying of the ether phase over MgSO4 and concentration on a rotary evaporator as
|
Type
|
DISTILLATION
|
Details
|
well as distillation at 100°-103° C./0.12 mbar
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C(OC1)=O)CCCCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 71.34 g | |
YIELD: PERCENTYIELD | 77.3% | |
YIELD: CALCULATEDPERCENTYIELD | 77.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |